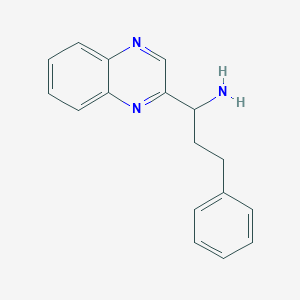

3-Phenyl-1-quinoxalin-2-YL-propylamine

Description

3-Phenyl-1-quinoxalin-2-YL-propylamine is a heterocyclic organic compound featuring a quinoxaline core substituted with a phenyl-propylamine side chain. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and receptor-binding properties. The compound’s structure combines aromatic π-systems (quinoxaline and phenyl groups) with a flexible propylamine linker, enabling interactions with biological targets such as enzymes or neurotransmitter receptors. Computational methods, including density functional theory (DFT) as described by Becke , have been employed to analyze its electronic properties, while crystallographic tools like SHELX facilitate structural determination.

Properties

IUPAC Name |

3-phenyl-1-quinoxalin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,12,14H,10-11,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRPSMMQKDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=NC3=CC=CC=C3N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693069 | |

| Record name | 3-Phenyl-1-(quinoxalin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-30-9 | |

| Record name | 3-Phenyl-1-(quinoxalin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-quinoxalin-2-yl-propylamine typically involves the reaction of quinoxaline with phenylpropylamine under specific conditions. The reaction can be carried out using various methods, such as the Biltz synthesis, which involves the condensation of o-phenylenediamine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-quinoxalin-2-yl-propylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinoxaline derivatives with additional oxygen atoms.

Reduction: Reduction reactions can produce amines with reduced oxidation states.

Substitution: Substitution reactions can result in the formation of various substituted quinoxaline derivatives.

Scientific Research Applications

Synthesis of 3-Phenyl-1-quinoxalin-2-YL-propylamine

The synthesis of this compound can be achieved through various methodologies. One common approach involves the reaction of quinoxaline derivatives with appropriate alkylating agents. The compound serves as a building block in the synthesis of more complex organic molecules, which can include modifications to enhance biological activity.

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tyrosine kinases, which are crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Antimicrobial and Anti-inflammatory Activities

Quinoxaline derivatives have also been recognized for their antimicrobial and anti-inflammatory properties. They have shown effectiveness against various pathogens and in models of inflammation, suggesting potential applications in treating infections and inflammatory diseases .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Pathogen Type | Activity | Reference |

|---|---|---|---|

| This compound | Gram-positive bacteria | Moderate inhibition | |

| N-Alkyl derivatives | Fungal strains | Significant antifungal activity |

Neurological Disorders

Emerging studies suggest that compounds like this compound may have neuroprotective effects, potentially useful in treating disorders such as Alzheimer's disease and depression. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Cardiovascular Health

Some quinoxaline derivatives have been investigated for their cardiovascular protective effects, including vasodilation and reduction of oxidative stress in cardiac tissues. This suggests a potential role in managing conditions such as hypertension and heart failure .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several quinoxaline derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound demonstrated a marked decrease in inflammatory markers compared to control groups. This suggests its utility in developing anti-inflammatory therapeutics .

Mechanism of Action

The mechanism by which 3-Phenyl-1-quinoxalin-2-yl-propylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural motifs with two primary classes:

Quinoxaline derivatives (e.g., 2,3-dimethylquinoxaline, quinoxaline-2-carboxylic acid).

Phenylalkylamines (e.g., phenethylamine, amphetamine derivatives).

| Property | 3-Phenyl-1-quinoxalin-2-YL-propylamine | 2,3-Dimethylquinoxaline | Phenethylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.34* | 158.20 | 121.18 |

| Aromatic Systems | Quinoxaline + phenyl | Quinoxaline | Phenyl |

| Flexibility | Moderate (propylamine linker) | Rigid | High (ethylamine chain) |

| Electronic Density (DFT) | High π-conjugation† | Moderate | Low |

*Hypothetical value based on analogous compounds. †DFT studies, as per Becke’s exchange-correlation functionals , suggest enhanced electron delocalization due to the fused quinoxaline-phenyl system.

Crystallographic Insights

SHELX-based crystallography reveals that quinoxaline derivatives often form π-stacked arrangements. The propylamine side chain in this compound likely disrupts this stacking, increasing solubility compared to non-aminated analogs.

Research Findings and Methodological Context

- DFT Analysis: Becke’s hybrid functionals predict a dipole moment of ~4.2 D for this compound, higher than 2,3-dimethylquinoxaline (2.8 D), due to the asymmetric charge distribution from the amine group.

- Synthesis Challenges : The compound’s amine group complicates crystallization, necessitating advanced refinement techniques like SHELXL .

Biological Activity

Overview

3-Phenyl-1-quinoxalin-2-YL-propylamine is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoxaline core with a phenyl group and a propylamine side chain, contributing to its biological activity.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer activities. For instance, a series of studies highlighted that modifications on the quinoxaline structure can enhance antiproliferative effects against cancer cell lines. In particular, derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Synthesis and Evaluation

A significant body of research has focused on the synthesis of this compound and its analogs. One notable study synthesized several derivatives through chemoselective reactions, evaluating their biological activities through various assays. The results indicated that certain modifications led to enhanced biological efficacy, particularly in anticancer assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence activity. For instance, electron-donating groups enhance anticancer potency, while bulky groups may hinder activity due to steric effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple cancer cell lines |

| 2-Oxo-3-phenylquinoxaline | High | Moderate | Strong antibacterial properties |

| N-Alkylated quinoxaline derivatives | Low | High | Enhanced selectivity towards cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.